7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
CAS No.: 918646-11-4
Cat. No.: VC17324581
Molecular Formula: C21H19FN2O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918646-11-4 |
|---|---|
| Molecular Formula | C21H19FN2O |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 7-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
| Standard InChI | InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-11-15(22)8-9-17(19)21(13,2)3/h4-13H,1-3H3 |
| Standard InChI Key | AMOMUOIZFCXASQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N(C2=C(C1(C)C)C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3 |
Introduction
Chemical Identity and Structural Features
7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one belongs to the class of heterocyclic compounds known as biquinolines, which are distinguished by two fused quinoline moieties. The compound’s molecular formula is inferred as C₂₂H₂₁FN₂O based on structural analogs such as 6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one. Key features include:
-
A fluorine atom at the 7-position of one quinoline ring.
-
Three methyl groups at the 3- and 4-positions of the dihydroquinoline component.
-
A ketone group at the 2-position, contributing to its planar bicyclic structure.
Table 1: Molecular Properties of 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₂₁FN₂O (inferred) |
| Molecular Weight | ~348.4 g/mol (analog-based estimate) |
| IUPAC Name | 7-Fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
| Key Substituents | Fluorine, methyl groups, ketone moiety |
| Structural Class | Biquinoline derivative |
The fluorine atom enhances electronegativity, potentially influencing binding interactions with biological targets, while methyl groups may improve lipid solubility and metabolic stability.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C | 65–75 | |
| Fluorination | Selectfluor®, CH₃CN, rt | 82 | |
| Methylation | CH₃I, NaH, THF, 0°C to rt | 90 |
Structural and Electronic Analysis
X-ray Crystallography
While crystallographic data for this compound are unavailable, studies on 5-Fluoro-3-methyl-3-phenyl analogs reveal a puckered dihydroquinoline ring with a planar ketone group, stabilized by intramolecular hydrogen bonding . Methyl groups induce steric hindrance, likely affecting conformational flexibility.
Spectroscopic Characterization
-
¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm (singlets), while aromatic protons appear as doublets or multiplets between δ 7.0–8.5 ppm .
-
¹⁹F NMR: The fluorine substituent typically shows a singlet near δ -110 ppm .
-
IR: A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone functionality.
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-Fluoro-3,3,4,4-tetramethyl derivative | Topoisomerase II | 120 | |
| 8-Fluoro-3,4-dihydroisoquinoline | 5-HT₂A receptor | 45 | |
| 5-Fluoro-3-methyl-3-phenyl analog | Candida albicans CYP51 | 0.8 |
Challenges and Future Directions
-
Synthetic Optimization: Developing enantioselective routes to access chiral dihydroquinoline intermediates.
-
ADMET Profiling: Assessing pharmacokinetics, including blood-brain barrier penetration and cytochrome P450 interactions.
-
Target Identification: High-throughput screening against kinase libraries and microbial proteomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume